molecular formula C10H8O B8636688 1H-Inden-1-one, 2-methyl- CAS No. 5728-95-0

1H-Inden-1-one, 2-methyl-

Cat. No. B8636688
CAS RN: 5728-95-0
M. Wt: 144.17 g/mol
InChI Key: QYVIDQDORQTCBS-UHFFFAOYSA-N
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Patent
US05489712

Procedure details

A mixture of propiophenone (30 g, 223.6 mmol) hexamethylenetetramine (HMTA) (43.8 g, 313 mmol) and acetic anhydride (41 g, 402 mmol) was heated at 80° C. for 4 hours under a nitrogen atmosphere. The reaction mixture was cooled to 30° C. and quenched into a stirred mixture of methylene chloride (200 ml) and sodium hydroxide (200 of 2N solution). The organic layer was separated and washed with aqueous HCl (100 ml of 1N solution). The methylene chloride solution containing the product, 2-methyl-1-phenyl-prop-2-en-1-one was azeotropically dried by distilling CH2Cl2 to approximately 50 ml volume and was directly used in the next step without any further operation. The CH2Cl2 solution was added to concentrated H2SO4 (130 ml) at such a rate that the reaction temperature was maintained between 50°-60° C. The CH2Cl2 was removed by distillation and nitrogen sweep as soon as it was added. The reaction mixture was stirred at 50°-60° C. for one hour, cooled to 20° C. and quenched into a stirred mixture of methylene chloride (200 ml) and water (200 g). After separating the aqueous layer, the organic layer was concentrated in the rotary evaporator to produce 121 g (82%) of 2-methyl-inden-1-one (Example 1, Table 1).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:3].[C:11](OC(=O)C)(=O)C>>[CH3:3][C:2]1[C:1](=[O:4])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Name
Quantity
41 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50°-60° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 30° C.
CUSTOM
Type
CUSTOM
Details
quenched into a stirred mixture of methylene chloride (200 ml) and sodium hydroxide (200 of 2N solution)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with aqueous HCl (100 ml of 1N solution)
ADDITION
Type
ADDITION
Details
The methylene chloride solution containing the product, 2-methyl-1-phenyl-prop-2-en-1-one
CUSTOM
Type
CUSTOM
Details
was azeotropically dried
DISTILLATION
Type
DISTILLATION
Details
by distilling CH2Cl2 to approximately 50 ml volume
ADDITION
Type
ADDITION
Details
The CH2Cl2 solution was added to concentrated H2SO4 (130 ml) at such a rate that the reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 50°-60° C
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 was removed by distillation and nitrogen sweep as soon as it
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
quenched into a stirred mixture of methylene chloride (200 ml) and water (200 g)
CUSTOM
Type
CUSTOM
Details
After separating the aqueous layer
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in the rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 121 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 375.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.